5-Methoxy-D-tryptophan hydrochloride

描述

5-Methoxy-D-tryptophan hydrochloride: is a derivative of tryptophan, an essential amino acidIt is synthesized from L-tryptophan and has been studied for its anti-inflammatory and anti-tumor properties .

准备方法

Synthetic Routes and Reaction Conditions: 5-Methoxy-D-tryptophan hydrochloride is synthesized from L-tryptophan through a series of enzymatic reactions. The primary enzymes involved are tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . The synthesis involves the hydroxylation of L-tryptophan followed by methylation to produce 5-methoxytryptophan, which is then converted to its hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale enzymatic synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and pharmaceutical applications .

化学反应分析

Types of Reactions: 5-Methoxy-D-tryptophan hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while substitution can introduce new functional groups, leading to a range of substituted products .

科学研究应用

Neuropsychiatric Applications

Depression and Anxiety Treatment

Recent studies have highlighted the potential of tryptophan derivatives like 5-Methoxy-D-tryptophan in treating depression and anxiety. The compound is believed to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation. Research indicates that psychedelics and their analogs can produce rapid antidepressant effects, suggesting that 5-Methoxy-D-tryptophan may share similar properties.

Case Study: Treatment-Resistant Depression

A notable study investigated the effects of 5-MeO-DMT (a related compound) on treatment-resistant depression (TRD). In a phase 1/2 clinical trial, 87.5% of participants experienced remission within a week of treatment, indicating significant potential for compounds like 5-Methoxy-D-tryptophan in similar contexts .

Metabolic and Anti-Fibrotic Effects

Fibrosis Protection

5-Methoxy-D-tryptophan has been studied for its anti-fibrotic properties. It is shown to influence mitochondrial function in macrophages, promoting collagen uptake and reducing oxidative stress. This mechanism is particularly relevant in conditions like fibrotic kidney disease, where excessive collagen deposition occurs .

Table: Effects of 5-Methoxy-D-Tryptophan on Macrophage Function

| Parameter | Control Group | Treatment Group (5-MTP) |

|---|---|---|

| Mitochondrial Rigidity | Low | High |

| ROS Production | High | Low |

| Collagen Uptake | Baseline | Increased |

| Glucose Import | Low | Increased |

Psychotropic Research

Psychedelic Research Context

The broader category of tryptamines, including 5-Methoxy-D-tryptophan, is being explored for their psychotropic effects. These compounds are associated with inducing altered states of consciousness that may facilitate therapeutic breakthroughs in psychotherapy .

Case Study: PTSD Treatment

A survey involving U.S. Special Operations Forces veterans indicated promising results for psychedelic compounds in treating post-traumatic stress disorder (PTSD), with reports of significant reductions in suicidal ideation and cognitive impairment . Although this study did not focus solely on 5-Methoxy-D-tryptophan, it underscores the potential therapeutic landscape for tryptamine derivatives.

Synthesis and Characterization

Synthesis Methods

The synthesis of 5-Methoxy-D-tryptophan has been optimized to facilitate research applications. Techniques include multigram-scale processes that ensure high purity and yield, making it suitable for clinical studies .

作用机制

The mechanism of action of 5-Methoxy-D-tryptophan hydrochloride involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and cellular processes. For example, it inhibits the activation of p38 MAPK and NF-κB pathways, which are crucial in inflammation and cell proliferation .

相似化合物的比较

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A naturally occurring tryptamine with psychoactive properties.

5-Methoxy-L-tryptophan: Another derivative of tryptophan with anti-inflammatory and tumor-suppressing activities.

Uniqueness: 5-Methoxy-D-tryptophan hydrochloride is unique due to its specific chemical structure and its potential therapeutic applications. Unlike other tryptamine derivatives, it is primarily studied for its anti-inflammatory and anti-tumor properties rather than psychoactive effects .

生物活性

5-Methoxy-D-tryptophan hydrochloride (5-MeO-D-Trp) is a derivative of tryptophan, an essential amino acid with significant implications in neurobiology and pharmacology. This article examines the biological activity of 5-MeO-D-Trp, focusing on its interactions with serotonin receptors, potential therapeutic applications, and relevant research findings.

5-MeO-D-Trp is structurally similar to other tryptamines, particularly 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is known for its potent agonistic effects on serotonin receptors. The primary mechanism of action involves its affinity for serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A receptors. Research indicates that compounds in this class can modulate neurotransmitter release and influence various neurophysiological processes.

Table 1: Comparison of Receptor Affinities

| Compound | 5-HT1A Affinity (nM) | 5-HT2A Affinity (nM) |

|---|---|---|

| 5-MeO-DMT | 1.9 - 3 | 300 - 1000 |

| 5-MeO-D-Trp | TBD | TBD |

Note: TBD = To Be Determined; specific values for 5-MeO-D-Trp are not yet established in the literature.

Neuroendocrine and Anti-inflammatory Actions

Research indicates that tryptamines, including derivatives like 5-MeO-D-Trp, may stimulate neuroendocrine functions and exhibit anti-inflammatory properties. These actions could contribute to their therapeutic efficacy in treating mood disorders.

Case Studies and Clinical Observations

- Neuroplasticity Induction : A study highlighted the ability of psychedelics to induce neuroplasticity, suggesting that compounds like 5-MeO-D-Trp could facilitate recovery from neurological conditions by promoting synaptic growth and resilience against stressors.

- Adverse Effects : Despite potential benefits, there are reports of adverse effects associated with tryptamine usage. For instance, a case study documented fatal intoxication following the ingestion of a preparation containing tryptamines, emphasizing the need for caution in therapeutic applications.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of serotonergic compounds to better understand their pharmacological profiles:

- Binding Affinity Studies : Research has shown that modifications to the amino structure can significantly alter receptor binding affinities and subsequent biological activities.

- Behavioral Studies : Animal models have been employed to assess the effects of chronic administration of tryptamines on neurotransmitter levels, revealing alterations in dopamine and serotonin systems that could inform human applications.

属性

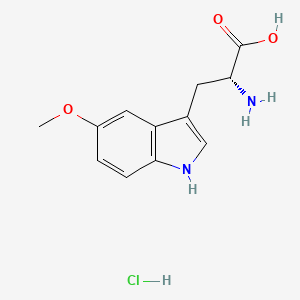

IUPAC Name |

(2R)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16;/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16);1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAWBFMECXZXLV-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。